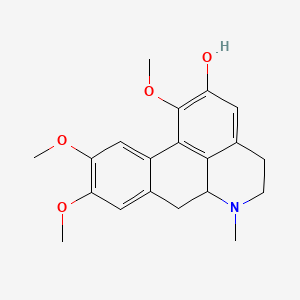

Aporphin-2-ol, 1,9,10-trimethoxy-

Descripción general

Descripción

Aporphin-2-ol, 1,9,10-trimethoxy- is a chemical compound belonging to the class of aporphine alkaloids. These alkaloids are known for their diverse biological activities and are commonly found in various plant species. The compound has a molecular structure characterized by a core aporphine skeleton with three methoxy groups and a hydroxyl group attached to it. This unique structure contributes to its distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aporphin-2-ol, 1,9,10-trimethoxy- can be achieved through several methods. One common approach involves the intramolecular oxidative cyclization of 1-(3,4-dimethoxybenzyl)-7-methoxy-2-methyl-5,6-methylenedioxy-1,2,3,4-tetrahydroisoquinoline using thallium trifluoroacetate . This method confirms the structure of the compound and ensures a high yield.

Industrial Production Methods: Industrial production of Aporphin-2-ol, 1,9,10-trimethoxy- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, hydroxy group replacement, and methylation . These methods are designed to be efficient and cost-effective for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Aporphin-2-ol, 1,9,10-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the aporphine skeleton.

Substitution: Substitution reactions can replace specific groups on the molecule with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include thallium trifluoroacetate and other metal-based oxidants.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylenedioxy derivatives, while reduction can produce various hydroxylated or demethylated compounds .

Aplicaciones Científicas De Investigación

Aporphin-2-ol, 1,9,10-trimethoxy- has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Aporphin-2-ol, 1,9,10-trimethoxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system . This inhibition increases acetylcholine levels, which can improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases. The compound’s structure allows it to fit into the active site of acetylcholinesterase, blocking its activity and preventing the breakdown of acetylcholine .

Comparación Con Compuestos Similares

Aporphin-2-ol, 1,9,10-trimethoxy- can be compared with other similar aporphine alkaloids, such as:

Glaucine: Known for its bronchodilator and anti-inflammatory properties.

Isocorydine: Exhibits anti-cancer and anti-inflammatory activities.

Boldine: Used for its antioxidant and hepatoprotective effects.

Uniqueness: What sets Aporphin-2-ol, 1,9,10-trimethoxy- apart is its specific combination of methoxy and hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Propiedades

IUPAC Name |

1,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-15(22)20(25-4)19-13-10-17(24-3)16(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTYMWDDJORZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965973 | |

| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-65-7 | |

| Record name | Aporphin-2-ol, 1,9,10-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.